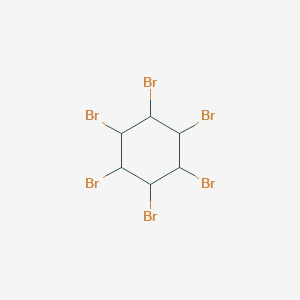

Benzene hexabromide

Description

inhibits Jak2 tyrosine kinase autophosphorylation; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexabromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQZKISCBJKVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052687 | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-91-8 | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1837-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene hexabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hexabromobenzene (HBB). The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this compound. All quantitative data is summarized for clarity, and key experimental methodologies are detailed.

Core Physicochemical Properties of Hexabromobenzene

Hexabromobenzene (C₆Br₆) is a fully brominated aromatic compound, where each hydrogen atom on the benzene ring has been substituted by a bromine atom.[1] This substitution results in a compound with high thermal stability and a significant bromine content of approximately 86% by mass.[1] It typically appears as a white to pale beige or cream crystalline powder, or as monoclinic needles.[2]

The quantitative physicochemical properties of hexabromobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₆ | [1] |

| Molecular Weight | 551.49 g/mol | [3][4] |

| Melting Point | 327 °C (621 °F; 600 K) | [1][3] |

| Boiling Point | ~405.75 - 425 °C (estimate) | [5] |

| Density | 2.956 g/cm³ | [5] |

| Vapor Pressure | 1.6 x 10⁻⁸ mm Hg at 25 °C | [3] |

| Water Solubility | 0.16 x 10⁻³ mg/L (practically insoluble) | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 6.07 | [1] |

| Appearance | Monoclinic needles or white powder | [1] |

Experimental Protocols

Understanding the methodologies used to determine these properties is crucial for data interpretation and replication. The following sections detail the standard experimental protocols for key physicochemical parameters of hexabromobenzene.

Synthesis of Hexabromobenzene

A common laboratory-scale synthesis of hexabromobenzene involves the direct bromination of benzene.[6] The high degree of substitution is achieved through the use of a catalyst and forcing conditions.

Detailed Methodology:

-

Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, benzene is dissolved in a suitable solvent like dibromoethane. A Lewis acid catalyst, such as anhydrous aluminum chloride or iron filings, is added.[6]

-

Bromination: Liquid bromine is added dropwise to the stirred mixture. The reaction is exothermic, and the temperature is typically maintained between 40-60°C.[6][7] The mixture is stirred for several hours to ensure complete substitution.[6]

-

Work-up: Upon completion, the reaction mixture is cooled, often to around 15°C, to precipitate the hexabromobenzene product.

-

Isolation and Purification: The solid product is collected via filtration or centrifugation. The crude product is then washed sequentially with a solvent (e.g., methanol) and water to remove unreacted bromine and the catalyst. The purified hexabromobenzene is then dried.

Melting Point Determination

The melting point of a crystalline solid like hexabromobenzene is a key indicator of its purity. A sharp, high melting point is characteristic of a pure compound. The capillary method is standard.[8]

Detailed Methodology:

-

Sample Preparation: A small amount of dry, finely powdered hexabromobenzene is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure the sample is compact.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below its expected melting point (~327°C).[9]

-

Data Acquisition: The heating rate is then reduced significantly to about 1-2°C per minute.[8] The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8] For a pure compound, this range is typically narrow (0.5-1.0°C).[8]

Solubility Determination (Shake-Flask Method)

Due to its extremely low aqueous solubility, the shake-flask method is considered the gold standard for determining the equilibrium solubility of hexabromobenzene.[10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.

Detailed Methodology:

-

Preparation: An excess amount of solid hexabromobenzene is added to a known volume of the solvent (e.g., distilled water or an organic solvent) in a flask.[11]

-

Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25°C). The mixture is agitated (e.g., shaken or stirred) for an extended period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]

-

Sampling: After the equilibration period, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn.[11]

-

Phase Separation: To ensure no solid particulates are included in the analysis, the sample is either centrifuged at high speed or passed through a fine-pored filter.[10]

-

Concentration Analysis: The concentration of hexabromobenzene in the clear, saturated solution is then determined using a sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS), which is suitable for quantifying low levels of halogenated organic compounds.[3]

Vapor Pressure Determination

The vapor pressure of low-volatility substances like hexabromobenzene is often measured using the gas saturation method or the Knudsen effusion method.[12][13] These techniques are designed to accurately measure very low pressures.

Gas Saturation Method Principle: A stream of inert carrier gas is passed at a known flow rate through or over a thermostated sample of the substance.[13] The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, often by trapping it and measuring its mass. The vapor pressure can then be calculated based on the volume of gas used and the amount of substance collected.[13]

Application Logic: Flame Retardant Mechanism

Hexabromobenzene is primarily used as an additive flame retardant.[1] Its mechanism of action involves interrupting the radical chain reactions that sustain combustion in the gas phase.

Upon heating, the C-Br bonds in hexabromobenzene break, releasing bromine radicals (Br•) into the gas phase where combustion occurs.[2] These bromine radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction.[2] By converting these highly reactive species into less reactive ones like HBr, the combustion process is chemically inhibited, slowing or extinguishing the flame.[2]

References

- 1. Hexabromobenzene - Wikipedia [en.wikipedia.org]

- 2. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 3. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vapor pressure of three brominated flame retardants determined by using the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Vapor Pressure of Three Brominated Flame Retardants Determined via Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eCFR :: 40 CFR 796.1950 -- Vapor pressure. [ecfr.gov]

An In-depth Technical Guide to the Crystal Structure of Hexabromobenzene (C6Br6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of hexabromobenzene (C6Br6), a fully brominated aromatic compound. The information presented herein is intended to support research and development activities where the solid-state properties of this molecule are of interest.

Core Crystallographic Data

The crystal structure of hexabromobenzene has been determined by neutron powder diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The crystallographic data are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameters | |

| a | 15.357 (4) Å |

| b | 4.007 (1) Å |

| c | 8.364 (2) Å |

| α | 90° |

| β | 92.65 (2)° |

| γ | 90° |

| Unit Cell Volume | 513.7 ų |

| Molecules per Unit Cell (Z) | 2 |

| Molecular Shape | Planar |

Molecular and Crystal Packing

Within the crystal lattice, the hexabromobenzene molecule is planar[1]. The molecules are arranged in a herringbone packing motif, a common arrangement for aromatic compounds. This packing is dictated by a combination of van der Waals forces and halogen-halogen interactions between the bromine atoms of adjacent molecules. The center of the molecule is located at a center of symmetry within the unit cell[1].

Experimental Protocols

The determination of the crystal structure of hexabromobenzene involves two key stages: the growth of high-quality single crystals and the analysis of these crystals using diffraction techniques.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical first step. For organic compounds like hexabromobenzene, several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal[2]. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of large, well-ordered crystals.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

-

Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction. The general workflow for this process is outlined below:

Detailed Steps:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that is recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the crystal structure. This is typically achieved using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters. The final data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

References

The Genesis of an Essential Reagent: A Technical History of Brominated Benzenes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From their initial, challenging synthesis in the early days of organic chemistry to their current status as indispensable building blocks, brominated benzenes have played a pivotal role in the advancement of chemical science. This technical guide traces the history of their discovery, outlines the seminal synthetic methodologies that brought them to the forefront, and presents their core physical properties. Understanding this history provides critical context for their application in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials.

Foundational Discoveries: The Benzene Precursor

The story of brominated benzenes is intrinsically linked to the discovery of their parent molecule, benzene. In 1825, the English scientist Michael Faraday first isolated a new liquid from the oily residue of illuminating gas produced from whale oil, which he named "bicarburet of hydrogen".[1][2][3] Nearly a decade later, in 1833, German chemist Eilhard Mitscherlich synthesized the same compound by distilling benzoic acid with lime (calcium oxide) and named it "benzin".[1][2][4] These discoveries provided the fundamental aromatic scaffold upon which the principles of electrophilic substitution would be built.

The Dawn of Benzene Bromination: Two Paths Emerge

The mid-to-late 19th century was a period of profound discovery in organic chemistry, witnessing the development of two distinct and powerful methods for synthesizing brominated benzenes.

Direct Electrophilic Aromatic Substitution

The first reports of direct benzene bromination began to appear in the chemical literature of the 1860s.[5] Chemists found that while benzene was resistant to reaction with bromine alone, the addition of a catalyst could facilitate the substitution of a hydrogen atom for a bromine atom. This reaction is a classic example of electrophilic aromatic substitution (EAS) .

A monumental breakthrough in this area came in 1877 from the work of French scientist Charles Friedel and his American partner, James Crafts.[6][7][8] While their work focused on alkylation and acylation, their use of Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) established the fundamental principle of using a catalyst to increase the electrophilicity of a reagent.[7][9][10] In the context of bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) polarizes the Br-Br bond, creating a powerful "Br⁺" electrophile that can be attacked by the electron-rich benzene ring.[11][12]

References

- 1. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 2. 1,2-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 3. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]

- 4. 1,2,3,4,5-Pentabromobenzene | CAS#:608-90-2 | Chemsrc [chemsrc.com]

- 5. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. 1,2,3,5-Tetrabromobenzene | C6H2Br4 | CID 12467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrabromobenzene | C6H2Br4 | CID 31137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accustandard.com [accustandard.com]

- 10. webqc.org [webqc.org]

- 11. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 87-82-1: Hexabromobenzene | CymitQuimica [cymitquimica.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Persistence of Hexabromobenzene

Abstract

Hexabromobenzene (HBB) is a fully brominated aromatic compound that has been utilized as a flame retardant. Its chemical structure contributes to a high degree of stability, which in turn leads to its persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate of HBB, detailing its physicochemical properties, degradation pathways, bioaccumulation potential, and mobility in various environmental compartments. Quantitative data from key studies are summarized in tabular format for comparative analysis. Detailed experimental methodologies are provided for cited studies to facilitate replication and further investigation. Additionally, logical and metabolic pathways are visualized using Graphviz to offer a clear representation of the processes involved. This document is intended to be a critical resource for researchers and professionals engaged in environmental science and drug development, providing the necessary data to understand and predict the environmental behavior of HBB and similar persistent organic pollutants.

Introduction

Hexabromobenzene (C₆Br₆) is a synthetic organobromine compound characterized by a benzene ring substituted with six bromine atoms. It has been used as a flame retardant in materials such as plastics, paper, and electrical goods. The widespread application of HBB, coupled with its chemical stability, has led to its distribution in the environment. Concerns over its persistence, potential for bioaccumulation, and possible toxicological effects have prompted significant research into its environmental fate. This guide synthesizes the current scientific understanding of HBB's environmental persistence.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. HBB is a white, odorless powder with a high melting point and low water solubility. Its high octanol-water partition coefficient (log P) indicates a strong tendency to associate with organic matter and lipids.

Table 1: Physicochemical Properties of Hexabromobenzene

| Property | Value | Reference |

| Chemical Formula | C₆Br₆ | |

| Molar Mass | 551.490 g·mol⁻¹ | |

| Appearance | Monoclinic needles or white powder | |

| Melting Point | 327 °C | |

| Water Solubility | 0.16 x 10⁻³ mg/L | |

| log P (Octanol-Water Partition Coefficient) | 6.07 | |

| Vapor Pressure | 1.6 x 10⁻⁸ mm Hg at 25 °C | |

| Henry's Law Constant | 2.8 x 10⁻⁵ atm·m³/mol |

Environmental Fate and Transport

The environmental persistence of HBB is a result of its resistance to various degradation processes and its partitioning behavior in the environment.

Abiotic Degradation

Photolysis: Hexabromobenzene is generally considered resistant to direct photolysis. However, under specific experimental conditions, photodegradation can occur. A study on the photolysis of HBB in various organic solvents found that the degradation kinetics followed a first-order model. The rate of degradation was significantly influenced by the wavelength of irradiation and the solvent used. The half-life of HBB was found to be as short as 4.07 minutes under 180-400 nm irradiation in acetone, while it was significantly longer under visible light (400-700 nm). The primary photodegradation pathway is believed to be the nucleophilic reaction of the bromine atom on the benzene ring.

Hydrolysis and Oxidation: HBB is not expected to undergo hydrolysis or chemical oxidation under typical environmental conditions.

Table 2: Photodegradation Half-life of Hexabromobenzene in an Experimental Setting

| Wavelength (nm) | Solvent | Initial Concentration (mg/L) | Half-life (minutes) | Reference |

| 180-400 | Acetone | 1 | 4.07 | |

| 334-365 | Acetone | 1 | Not specified, but slower than 180-400 nm | |

| 400-700 | Acetone | 1 | 79.93 | |

| 180-400 | Toluene | 1 | Not specified, but slower than acetone | |

| 180-400 | n-Hexane | 1 | Not specified, but slower than toluene |

Biotic Degradation

Hexabromobenzene is highly resistant to microbial degradation. Limited studies have reported very low biodegradation rates, with 8% degradation in river water and 10% in seawater after a 3-day incubation period. It was also listed as non-biodegradable in a Japanese MITI screening test.

Bioaccumulation and Bioconcentration

There is conflicting information regarding the bioaccumulation potential of HBB. Some short-term studies have suggested that it is non-accumulative, possibly due to the large size of the molecule hindering membrane permeation. However, a longer-term study (96 days) in rainbow trout (Salmo gairdneri) reported a mean bioconcentration factor (BCF) of 1,100. In zebrafish (Danio rerio) embryos exposed to HBB, bioconcentration was observed, and HBB was found to be readily metabolized to pentabromobenzene (PBB).

Table 3: Bioconcentration Factors (BCF) for Hexabromobenzene

| Organism | Exposure Duration | BCF | Reference |

| Rainbow trout (Salmo gairdneri) | 96 days | 1,100 | |

| Guppies (Poecilia reticulata) | 16 days | Did not bioconcentrate | |

| General Screening Study | Not specified | ~10 |

Soil and Sediment Sorption

With a high estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 48,000, HBB is expected to be immobile in soil. This high Koc value indicates a strong tendency for HBB to adsorb to soil and sediment, reducing its availability for transport into groundwater or surface water. Volatilization from moist soil may occur, but it is expected to be attenuated by adsorption.

Experimental Methodologies

Photodegradation Kinetics Study

-

Objective: To determine the photodegradation kinetics and solvent effects on HBB.

-

Materials: Hexabromobenzene, acetone, toluene, n-hexane.

-

Instrumentation: High-performance liquid chromatography (HPLC).

-

Procedure:

-

Solutions of HBB were prepared in acetone, toluene, and n-hexane at initial concentrations of 0.25, 0.5, and 1 mg/L.

-

The solutions were irradiated under different light wavelengths: 180-400 nm, 334-365 nm, and 400-700 nm.

-

Samples were taken at various time intervals and the concentration of HBB was determined by HPLC.

-

The degradation kinetics were fitted to a pseudo-first-order model to calculate the rate constants and half-lives.

-

Bioconcentration Study in Rainbow Trout

-

Objective: To determine the bioconcentration factor of HBB in rainbow trout.

-

Organism: Rainbow trout (Salmo gairdneri).

-

Procedure:

-

Rainbow trout were exposed to HBB in a flow-through tank for 96 days.

-

Whole fish samples were collected at various time points.

-

The concentration of HBB in the fish tissue was analyzed. No HBB was detected in the first 7 days.

-

The BCF was calculated as the ratio of the HBB concentration in the fish to the concentration in the water.

-

Biodegradation Screening Test

-

Objective: To assess the biodegradability of HBB in aquatic environments.

-

Procedure:

-

HBB at a concentration of 0.5 ppm was incubated with microbial populations from river water and seawater.

-

After a 3-day incubation period, the percentage of HBB degradation was measured.

-

Signaling and Metabolic Pathways

While specific microbial degradation signaling pathways for HBB are not well-defined in the literature, studies on its metabolic fate in rats provide insight into its biotransformation. HBB is metabolized to less brominated compounds and conjugated metabolites.

Metabolic Fate of Hexabromobenzene in Rats

In female rats orally administered HBB, the compound undergoes metabolism to form various products that are excreted in feces and urine. The primary metabolites include unchanged HBB, pentabromobenzene, and both oxygen- and sulfur-containing metabolites. The sulfur-containing metabolites were found to be more abundant than the oxygen-containing ones.

Caption: Metabolic pathway of Hexabromobenzene in rats.

Generalized Experimental Workflow for Persistence Assessment

The assessment of a chemical's environmental persistence typically follows a structured workflow, from sample collection and preparation to instrumental analysis and data interpretation.

Caption: Experimental workflow for HBB persistence assessment.

Conclusion

Hexabromobenzene exhibits significant environmental persistence, primarily due to its resistance to biotic and abiotic degradation processes under typical environmental conditions. Its high lipophilicity and low water solubility contribute to its strong sorption to soil and sediment, limiting its mobility but also creating a long-term reservoir in these compartments. While some studies indicate a potential for bioaccumulation, particularly over longer exposure periods, the data are not entirely consistent. The photodegradation of HBB can occur under specific laboratory conditions, but its relevance in the natural environment requires further investigation. The metabolic pathways observed in animal studies, leading to debromination and the formation of polar metabolites, represent a potential, albeit slow, route for biotransformation. A comprehensive understanding of the environmental fate of HBB is crucial for assessing the risks associated with its presence in the environment and for informing the development of safer, less persistent alternatives.

In-Depth Toxicological Profile of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromobenzene (HBB) is a fully brominated aromatic compound belonging to the class of brominated flame retardants (BFRs). Its high bromine content and thermal stability have led to its use in various industrial applications to reduce the flammability of materials. However, its persistence in the environment, potential for bioaccumulation, and toxicological properties have raised significant concerns for human health and the environment. This technical guide provides a comprehensive overview of the toxicological profile of hexabromobenzene, summarizing key data, detailing experimental methodologies, and elucidating known mechanisms of toxicity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 87-82-1 | |

| Molecular Formula | C₆Br₆ | |

| Molecular Weight | 551.49 g/mol | |

| Appearance | White to pale beige crystalline powder | |

| Melting Point | 316-318 °C | |

| Boiling Point | 419.8 °C (estimated) | |

| Water Solubility | 0.00013 mg/L at 25 °C | |

| Log K_ow_ | 6.88 | |

| Vapor Pressure | 1.1 x 10⁻⁷ mmHg at 25 °C |

Toxicokinetics

Absorption

Hexabromobenzene is readily absorbed following oral ingestion. In rats, approximately 90% of an oral dose was absorbed.[1] Dermal absorption is expected to be lower than oral absorption due to its low water solubility and high lipophilicity. Inhalation is also a potential route of exposure, particularly in occupational settings.

Distribution

Following absorption, hexabromobenzene is widely distributed throughout the body, with a strong affinity for adipose tissue due to its high lipophilicity.[2] It has been detected in various tissues, including the liver, brain, kidney, and spleen in animal studies.[2] HBB can cross the placenta and has been found in fetal tissues.[2]

Metabolism

The metabolism of hexabromobenzene is limited. In rats, the primary metabolic pathway involves reductive debromination to form lower brominated benzenes, such as pentabromobenzene and tetrabromobenzenes.[3] These metabolites, along with the parent compound, can be further metabolized to a small extent to form hydroxylated and sulfur-containing derivatives.[2] The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP2B1, has been observed following exposure to HBB, which may play a role in its metabolism.[4]

Excretion

Hexabromobenzene and its metabolites are primarily excreted in the feces.[2] Biliary excretion is a significant route of elimination for the parent compound and its metabolites. Urinary excretion is a minor pathway.[2] HBB has a long biological half-life due to its storage in adipose tissue.

Toxicological Data

Acute Toxicity

Hexabromobenzene exhibits low to moderate acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >2000 mg/kg | [5] |

| LD₅₀ | Mouse | Oral | 4700 mg/kg | [4] |

| LD₅₀ | Rabbit | Dermal | >9400 mg/kg | [4] |

Subchronic Toxicity

Repeated exposure to hexabromobenzene can lead to adverse effects, primarily targeting the liver.

| Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Oral (diet) | 12 weeks | 2 mg/kg/day | - | Induced carboxylesterase activity | [6] |

Chronic Toxicity and Carcinogenicity

Long-term studies on the chronic toxicity and carcinogenicity of hexabromobenzene are limited. A two-generation study in rats fed diets containing HCB showed increased incidences of parathyroid adenomas, phaeochromocytomas, and neoplastic liver nodules in the F1 generation, suggesting potential carcinogenic activity.[7] However, a definitive carcinogenicity bioassay by a major regulatory body like the National Toxicology Program (NTP) has not been identified.

Reproductive and Developmental Toxicity

| Species | Route | Study Type | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Gavage | Two-generation | 20 mg/kg/day | >20 mg/kg/day | No adverse effects on reproduction | [6] |

| Mouse | Gavage | Developmental | 150 mg/kg/day | 500 mg/kg/day | Decreased fetal body weight and increased malformations | [6] |

Genotoxicity

The genotoxicity of hexabromobenzene has been evaluated in a number of in vitro and in vivo assays. The available data suggest that HBB is not mutagenic in bacterial reverse mutation assays (Ames test).[6] Information on its potential to induce chromosomal aberrations or micronuclei is less clear and requires further investigation.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [6] |

| In vitro Chromosomal Aberration Test | - | - | Not found | |

| In vivo Micronucleus Test | - | - | Not found |

Mechanisms of Toxicity and Signaling Pathways

Induction of Cytochrome P450 Enzymes

Hexabromobenzene is a known inducer of cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP2B families.[4] This induction is likely mediated through the activation of the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), respectively.

The induction of these enzymes can alter the metabolism of both endogenous and exogenous compounds, potentially leading to the formation of reactive metabolites and cellular stress.

Neurotoxicity

Studies in zebrafish have demonstrated that hexabromobenzene can induce developmental neurotoxicity.[8] Exposure to HBB led to locomotor behavioral anomalies, which were associated with the inhibition of acetylcholinesterase (AChE) activity.[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function.

Endocrine Disruption

The potential for hexabromobenzene to act as an endocrine disruptor is an area of ongoing research. Due to its structural similarity to other halogenated aromatic hydrocarbons, there is a possibility that HBB could interact with nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR). However, specific data from receptor binding or transactivation assays for hexabromobenzene are currently limited.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[9][10][11]

-

Method: The plate incorporation method or pre-incubation method is used. Bacteria are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from induced rat liver).[9][10]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[9]

In Vivo Micronucleus Test (OECD 474)

-

Method: Animals are administered the test substance, usually by oral gavage or intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.[3][12]

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[3]

In Vitro Chromosomal Aberration Test (OECD 473)

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[4][13][14][15][16]

-

Method: Cell cultures are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed.[4][14][15][16]

-

Endpoint: The frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges) is determined by microscopic examination. A significant, dose-dependent increase in the percentage of aberrant cells indicates clastogenic potential.[4][15]

Conclusion

Hexabromobenzene exhibits a complex toxicological profile characterized by low to moderate acute toxicity but concerns for potential long-term effects. The primary target organ for subchronic toxicity appears to be the liver. Evidence suggests potential for carcinogenicity, developmental toxicity at high doses, and neurotoxicity through acetylcholinesterase inhibition. Its ability to induce cytochrome P450 enzymes indicates a potential for altered metabolism of other substances. While current genotoxicity data are largely negative, further investigation is warranted. The endocrine-disrupting potential of hexabromobenzene remains an area requiring more definitive research. Given its persistence and bioaccumulative properties, continued evaluation of the long-term health risks associated with hexabromobenzene exposure is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Technical Reports [ntp.niehs.nih.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. Two-generation chronic toxicity study with hexachlorobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioconcentration and developmental neurotoxicity of novel brominated flame retardants, hexabromobenzene and pentabromobenzene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. biosafe.fi [biosafe.fi]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. genedirex.com [genedirex.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

Hexabromobiphenyl (HBB) in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexabromobiphenyl (HBB), a persistent organic pollutant (POP), poses a significant threat to aquatic ecosystems due to its high potential for bioaccumulation and biomagnification. This technical guide provides an in-depth analysis of the bioaccumulation of HBB in aquatic life, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support research and risk assessment efforts. HBB is characterized by its low water solubility and high lipophilicity, leading to its sequestration in the fatty tissues of aquatic organisms. Measured Bioconcentration Factors (BCF) for HBB and its congeners are substantial, with values reaching as high as 18,500 in fish species like the fathead minnow, indicating a strong propensity for accumulation from the surrounding water. Furthermore, HBB biomagnifies through the food web, with biomagnification factors (BMFs) exceeding 100, signifying that predators accumulate higher concentrations of HBB than their prey. The metabolism of HBB in aquatic organisms is generally slow, with reductive debromination being a key transformation pathway, particularly in anaerobic environments. This process can alter the congener profile of HBB in the environment, potentially leading to the formation of other persistent and toxic compounds. This guide serves as a critical resource for understanding the environmental fate and toxicological implications of HBB in aquatic systems.

Introduction

Hexabromobiphenyl (HBB) is an industrial chemical previously used as a flame retardant. Its chemical stability and resistance to degradation have led to its widespread persistence in the environment. Due to its hydrophobic nature, HBB readily partitions from water into the lipid-rich tissues of aquatic organisms. This process of bioaccumulation can lead to concentrations in aquatic life that are many orders of magnitude higher than in the surrounding water, posing a risk to the organisms themselves and to higher trophic level predators, including humans, through the consumption of contaminated seafood.

This guide synthesizes the current scientific understanding of HBB's bioaccumulation potential, providing researchers and professionals with the necessary data and methodologies to assess its environmental risk.

Quantitative Bioaccumulation Data

The bioaccumulation potential of HBB is quantified using several key metrics, including the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). The BCF represents the accumulation of a chemical from water, while the BAF considers all routes of exposure, including diet. The TMF describes the increase in the concentration of a substance with increasing trophic level in a food web.

The following tables summarize the available quantitative data for HBB and its main congener, PBB 153.

Table 1: Bioconcentration Factors (BCF) for Hexabromobiphenyl (HBB) in Aquatic Species

| Species | Common Name | HBB Congener(s) | BCF Value | Exposure Duration (days) | Tissue | Reference |

| Pimephales promelas | Fathead Minnow | Unspecified mixture | 18,100 | 32 | Whole body | [1] |

| Various | Various Fish | Hexabromobiphenyl | 4,700 - 18,100 | Not Specified | Not Specified | [1] |

| Gambusia affinis | Mosquitofish | Hexachlorobenzene | 1,610 | Not Specified | Not Specified | [2] |

| Ictalurus punctatus | Catfish | Hexachlorobenzene | 10,610 | Not Specified | Not Specified | [2] |

| Oncorhynchus mykiss | Rainbow Trout | Hexachlorobenzene* | 7,760 | 4 | Not Specified | [2] |

Note: Data for Hexachlorobenzene, a structurally similar and persistent organic pollutant, is included for comparative purposes due to the limited availability of HBB-specific data for a wider range of species.

Table 2: Bioaccumulation of PBB 153 in Aquatic Species

| Species | Common Name | Location | Concentration (ng/g lipid weight) | Tissue | Reference |

| Gadus morhua | Atlantic Cod | Baltic Sea | Key PBB congener | Liver | [3] |

| Marine Fish | Various | Global | Varies by species and location | Muscle | [4] |

| Seals | Various | Arctic and Baltic Seas | 0.4 - 26 µg/kg lipid | Fat | [1] |

Experimental Protocols for Bioaccumulation Studies

The standardized method for determining the bioconcentration of chemicals in fish is the OECD Test Guideline 305.[5] This protocol involves two main phases: an uptake phase and a depuration phase.

OECD 305: Bioaccumulation in Fish

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).[3][6]

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions for a specified period.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (HBB) in a flow-through or semi-static system. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish tissue samples are collected at regular intervals for analysis.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. Fish and water samples continue to be collected to determine the rate of elimination of the substance.

-

Chemical Analysis: The concentration of HBB in water and fish tissue samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Key Experimental Parameters for a Fathead Minnow BCF Study (Hypothetical based on typical OECD 305 protocols):

| Parameter | Value/Condition |

| Test Species | Pimephales promelas (Fathead Minnow) |

| Age/Size | Larval or juvenile stage |

| Water Temperature | 25 ± 1°C |

| pH | 7.5 ± 0.5 |

| Dissolved Oxygen | >60% of saturation |

| Photoperiod | 16 hours light : 8 hours dark |

| HBB Exposure Concentration | Two concentrations, e.g., 0.1 µg/L and 1.0 µg/L, plus a control |

| Feeding | Daily with a standard fish food, withheld 24h before sampling |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

Visualizing Key Pathways and Relationships

Experimental Workflow for OECD 305 Bioaccumulation Study

Trophic Transfer and Biomagnification of HBB in an Aquatic Food Web

Potential Metabolic Pathway of HBB in Aquatic Biota

Discussion

The high BCF values for HBB and its congeners confirm its significant potential to accumulate in aquatic organisms directly from the water column. The lipophilic nature of HBB drives this process, leading to its partitioning into the fatty tissues of fish and other aquatic life.

The process of biomagnification is a major concern for HBB. As HBB is transferred through the food web, its concentration increases at each successive trophic level. This is because HBB is not easily metabolized and is efficiently retained in the tissues of organisms. Consequently, top predators in aquatic ecosystems can accumulate dangerously high levels of HBB, even when concentrations in the surrounding water are low.

The metabolism of HBB in fish is a slow process, which contributes to its persistence and bioaccumulation. Reductive debromination, a process where bromine atoms are sequentially removed from the biphenyl structure, has been observed for polybrominated compounds in anaerobic environments like sediments. This can lead to the formation of lower brominated PBBs, which may have different toxicological properties and bioaccumulation potentials.

Conclusion and Recommendations

Hexabromobiphenyl is a highly bioaccumulative substance in aquatic ecosystems, posing a long-term threat to the health of aquatic organisms and the predators that consume them. The high BCF and BMF values, coupled with its slow metabolic degradation, underscore the need for continued monitoring and research.

For researchers, it is recommended to:

-

Conduct further studies to determine BCF and TMF values for HBB in a wider range of aquatic species to improve the accuracy of ecological risk assessments.

-

Investigate the specific metabolic pathways of HBB in different fish species to better understand its fate and potential for detoxification.

-

Evaluate the toxicological effects of chronic, low-level exposure to HBB in aquatic organisms, particularly on sensitive life stages.

For drug development professionals, the data on HBB serves as a case study for the environmental assessment of new chemical entities. It highlights the importance of evaluating the bioaccumulation potential of persistent and lipophilic compounds early in the development process to prevent the introduction of new environmental contaminants.

By understanding the mechanisms of HBB bioaccumulation, the scientific community can better predict and mitigate the risks associated with this and other persistent organic pollutants in aquatic environments.

References

- 1. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Hexabromobenzene (HBB) as a Persistent Organic Pollutant (POP)

This technical guide provides a comprehensive overview of hexabromobenzene (HBB), a persistent organic pollutant (POP) of significant environmental and toxicological concern. HBB's properties, environmental behavior, biological effects, and the analytical methodologies used for its study are detailed herein.

Introduction

Hexabromobenzene (C₆Br₆) is a fully brominated aromatic compound consisting of a benzene ring substituted with six bromine atoms.[1] Primarily manufactured as a flame retardant, it has been used in plastics, paper, and electrical goods.[1][2][3] Its high thermal stability and bromine content made it an effective fire suppressant.[1] However, due to its environmental persistence, potential for long-range transport, bioaccumulation, and toxicity, HBB is classified as a persistent organic pollutant (POP), raising concerns about its impact on ecosystems and human health.[4][5]

Chemical and Physical Properties

HBB is a white, crystalline solid or powder that is virtually insoluble in water but soluble in several organic solvents, including benzene, chloroform, and ethanol.[1][2] Its high octanol-water partition coefficient (log P or log Kow) indicates a strong tendency to partition into fatty tissues, a key factor in its bioaccumulation.[1]

Table 1: Physicochemical Properties of Hexabromobenzene

| Property | Value | Source(s) |

| Chemical Formula | C₆Br₆ | [1][2][4][6] |

| Molar Mass | 551.49 g/mol | [1][6][7] |

| Appearance | White crystalline powder or monoclinic needles | [1][2] |

| Melting Point | >300 °C (327 °C) | [1][3][6] |

| Water Solubility | 0.16 x 10⁻³ mg/L (insoluble) | [1] |

| log P (Kow) | 6.07 - 6.1 | [1][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform | [1][2][3] |

Environmental Fate and Transport

HBB's chemical structure renders it highly resistant to degradation. It is not expected to break down through hydrolysis, direct photolysis, or chemical oxidation under typical environmental conditions.[7] While some limited biodegradation has been reported in laboratory settings, it is generally considered non-biodegradable.[7][8] Its persistence allows it to remain in the environment for long periods, primarily accumulating in soil and sediments.[5][9]

Due to its semi-volatile nature, HBB has the potential for long-range environmental transport, leading to its detection in remote regions like the Arctic, far from its original sources.[5][10]

Bioaccumulation and Biomagnification

Bioaccumulation is the process where a substance, such as HBB, builds up in an organism from the surrounding environment (e.g., water) at a rate faster than it can be metabolized or excreted.[11] Due to its high lipophilicity (fat-loving nature), HBB readily accumulates in the fatty tissues of living organisms.[7][11]

Biomagnification occurs as HBB is transferred up through the food chain.[11][12] Organisms at higher trophic levels consume prey containing HBB, resulting in progressively higher concentrations of the pollutant in their own bodies.[12][13] This process can lead to significant HBB levels in top predators, such as marine mammals, birds of prey, and humans, even when concentrations in the surrounding environment are low.[12][13]

Toxicity and Health Effects

HBB is classified as acutely toxic via oral, dermal, and inhalation routes.[1] It is also known to cause skin and eye irritation.[1][7] Chronic exposure is of greater concern, with studies indicating a range of adverse health effects. The liver is a primary target organ, and HBB exposure has been linked to hepatocellular metabolic abnormalities.[7][14]

Table 2: Toxicological Profile of Hexabromobenzene

| Hazard Classification | Description | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed | [1][7] |

| H312: Harmful in contact with skin | [1][7] | |

| H315: Causes skin irritation | [1][7] | |

| H319: Causes serious eye irritation | [1][7] | |

| H332: Harmful if inhaled | [1][7] | |

| H335: May cause respiratory irritation | [1] | |

| Target Organs | Liver, Respiratory System, Fat Tissue | [1][7][14] |

| Chronic Effects | Disruption of energy metabolism, altered amino acid biosynthesis, potential neurotoxicity | [14][15] |

| Metabolism | Metabolized in rats to pentabromobenzene and other oxygen- and sulfur-containing compounds.[7] Found in human adipose tissue along with its metabolites.[7] | [7] |

Disruption of Cellular Metabolism

Recent research using metabolomics on human liver cells (HepG2) has provided insight into the subcellular effects of long-term HBB exposure.[14][15] This exposure leads to significant perturbations in key metabolic pathways, particularly amino acid metabolism. The study found that chronic HBB accumulation resulted in a marked decrease in several essential amino acids, including the branched-chain amino acids (valine, leucine, and isoleucine).[14][15] This disruption suggests that HBB impairs critical cellular functions related to protein synthesis and energy production, leading to hepatotoxicity.[14][15]

Experimental Protocols: Analytical Methods

The detection and quantification of HBB in environmental and biological samples require sensitive and specific analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS).[16]

Sample Preparation and Extraction

A generalized protocol for solid matrices (e.g., sediment, tissue) involves the following steps:

-

Sample Collection and Storage: Samples are collected in inert containers and stored frozen (e.g., at -20°C) to prevent degradation prior to analysis.

-

Homogenization and Drying: Tissue samples may be homogenized, and solid samples are often dried (e.g., by freeze-drying or with sodium sulfate) to remove water.

-

Extraction: The target analyte (HBB) is extracted from the sample matrix using an organic solvent. Soxhlet extraction with a nonpolar solvent like n-hexane or a mixture such as acetone:hexane is a common and robust method.[17]

-

Internal Standard Spiking: Before extraction, a surrogate or internal standard (e.g., ¹³C-labeled HBB) is added to the sample to monitor and correct for analytical losses during the procedure.

Extract Cleanup

Crude extracts contain lipids and other co-extracted substances that can interfere with instrumental analysis. A multi-step cleanup is essential.

-

Lipid Removal: For high-fat samples (e.g., adipose tissue, fish), Gel Permeation Chromatography (GPC) or destructive techniques like acid digestion (e.g., with concentrated sulfuric acid) are used to remove lipids.[17]

-

Fractionation: Adsorption column chromatography is employed to separate HBB from other interfering compounds.[17] A column packed with silica gel or Florisil is typically used. The extract is loaded onto the column, and solvents of increasing polarity are used to elute different fractions. HBB, being nonpolar, will elute in the initial, nonpolar solvent fraction (e.g., hexane).

Instrumental Analysis

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for HBB analysis.[2][7][16] Negative Chemical Ionization (NCI) mode is often used as it provides high sensitivity for halogenated compounds like HBB.[7]

-

Gas Chromatography (GC): A capillary GC column (e.g., DB-5ms) is used to separate HBB from other compounds in the cleaned extract based on their boiling points and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): The mass spectrometer serves as the detector. It ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative confirmation (based on the mass spectrum) and quantitative data (based on ion abundance). For HBB, specific ions are monitored to ensure accurate quantification and to distinguish it from matrix interferences.

-

Quantification: The concentration of HBB in the original sample is calculated by comparing the response of the native HBB to the response of the internal standard and applying a calibration curve generated from standards of known concentrations. The limit of quantification (LOQ) can be in the range of ng/g or lower, depending on the matrix and instrumentation.[7]

Regulatory Status

Given its persistence, bioaccumulative potential, and toxicity, HBB is a substance of global concern. While some related compounds like hexabromobiphenyl and hexabromocyclododecane (HBCD) are listed for elimination or restriction under the Stockholm Convention on Persistent Organic Pollutants , the regulatory status of hexabromobenzene itself should be monitored as it is a known persistent and bioaccumulative substance.[9][10][13][18][19] Many countries have phased out or heavily restricted the use of such brominated flame retardants.[9]

References

- 1. Hexabromobenzene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Hexabromobenzene 98 87-82-1 [sigmaaldrich.com]

- 4. CAS 87-82-1: Hexabromobenzene | CymitQuimica [cymitquimica.com]

- 5. Hexabromobenzene – German Environmental Specimen Bank [umweltprobenbank.de]

- 6. accustandard.com [accustandard.com]

- 7. Hexabromobenzene | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Hexabromobiphenyl [utslappisiffror.naturvardsverket.se]

- 10. chm.pops.int [chm.pops.int]

- 11. cimi.org [cimi.org]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexabromobenzene (HBB) CAS 87-82-1 - VARIOUS analysis - Analytice [analytice.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. HBCD [chm.pops.int]

- 19. US unable to follow suit as global community agrees to eliminate toxic chemical - Center for International Environmental Law [ciel.org]

An In-depth Technical Guide to the Isomers and Congeners of Brominated Benzenes

This guide provides a comprehensive overview of the isomers and congeners of brominated benzenes, tailored for researchers, scientists, and drug development professionals. It covers their classification, physicochemical properties, and detailed experimental protocols for their synthesis and analysis, with a focus on providing actionable data and methodologies for laboratory applications.

Introduction to Brominated Benzenes

Brominated benzenes are a class of aromatic compounds where one or more hydrogen atoms on a benzene ring are substituted by bromine atoms. The number and position of these bromine atoms give rise to a wide array of isomers and congeners with distinct chemical, physical, and toxicological properties. These compounds are significant as synthetic intermediates in the pharmaceutical and chemical industries and as environmental contaminants, particularly in the form of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), which were historically used as flame retardants.

Isomers of Brominated Benzenes

Isomers of brominated benzenes share the same molecular formula but differ in the arrangement of bromine atoms on the benzene ring. This structural variation significantly influences their physical properties, such as melting and boiling points, and their chemical reactivity.

-

Monobromobenzene (C₆H₅Br): A single isomer exists.

-

Dibromobenzenes (C₆H₄Br₂): Three isomers exist: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-).

-

Tribromobenzenes (C₆H₃Br₃): Three isomers exist: 1,2,3-, 1,2,4-, and 1,3,5-.

-

Tetrabromobenzenes (C₆H₂Br₄): Three isomers exist: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-.

-

Pentabromobenzene (C₆HBr₅): A single isomer exists.

-

Hexabromobenzene (C₆Br₆): A single isomer exists.

Table 1: Physicochemical Properties of Brominated Benzene Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Monobromobenzene | C₆H₅Br | 157.01 | -30.8 | 156 |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | 1.8 | 225 |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | -7 | 221 |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 87 | 220 |

| 1,2,3-Tribromobenzene | C₆H₃Br₃ | 314.79 | 87.5 | 275 |

| 1,2,4-Tribromobenzene | C₆H₃Br₃ | 314.79 | 44 | 271 |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.79 | 122 | 271 |

| 1,2,3,4-Tetrabromobenzene | C₆H₂Br₄ | 393.69 | 89 | 329 |

| 1,2,3,5-Tetrabromobenzene | C₆H₂Br₄ | 393.69 | 98.5 | N/A |

| 1,2,4,5-Tetrabromobenzene | C₆H₂Br₄ | 393.69 | 182 | 322 |

| Pentabromobenzene | C₆HBr₅ | 472.59 | 228 | 310 (sublimes) |

| Hexabromobenzene | C₆Br₆ | 551.49 | >300 | 383 |

Congeners of Brominated Benzenes

The term "congeners" is most frequently used to describe members of a specific class of compounds that share a common core structure but differ in the number and/or position of substituent atoms. In the context of brominated benzenes, this term is critically important for classes like Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs).

-

Polybrominated Biphenyls (PBBs): These consist of a biphenyl core with two to ten bromine atoms. Theoretically, 209 different PBB congeners are possible.

-

Polybrominated Diphenyl Ethers (PBDEs): These have a diphenyl ether core with one to ten bromine atoms. There are 209 possible PBDE congeners.

Due to their persistence, bioaccumulation, and toxic effects, PBBs and PBDEs are of significant environmental and health concern. Their analysis often requires the separation and quantification of individual congeners.

Table 2: Properties of Selected Environmentally Significant PBDE Congeners

| Congener Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₆Br₄O | 485.79 |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | C₁₂H₅Br₅O | 564.69 |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | C₁₂H₄Br₆O | 643.59 |

| BDE-209 | Decabromodiphenyl ether | C₁₂Br₁₀O | 959.17 |

Experimental Protocols

Accurate synthesis and analysis of brominated benzene isomers and congeners are crucial for research and development. The following sections detail standard laboratory methodologies.

Synthesis Protocols

4.1.1. Electrophilic Bromination of Benzene

This method is a fundamental approach for introducing bromine atoms onto a benzene ring.

-

Objective: To synthesize bromobenzene and polybrominated benzenes.

-

Materials: Benzene, liquid bromine (Br₂), a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃), and a suitable solvent (e.g., carbon tetrachloride, CCl₄, if needed).

-

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.

-

Charge the flask with benzene and the FeBr₃ catalyst.

-

Slowly add liquid bromine from the dropping funnel to the benzene-catalyst mixture with stirring. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized with a trap.

-

The degree of bromination (mono-, di-, tri-, etc.) is controlled by the stoichiometric ratio of bromine to benzene and the reaction conditions (temperature, time). Using an excess of benzene favors monosubstitution.

-

After the reaction is complete, the mixture is quenched with water to destroy the catalyst.

-

The organic layer is separated, washed with a sodium bisulfite solution to remove unreacted bromine, then with water and brine.

-

The crude product is dried over an anhydrous salt (e.g., MgSO₄) and purified by fractional distillation to separate the different isomers based on their boiling points.

-

4.1.2. Sandmeyer Reaction for Specific Isomer Synthesis

This reaction is invaluable for synthesizing specific isomers that are not easily accessible through direct bromination.

-

Objective: To synthesize a specific brominated benzene isomer from a corresponding aniline (aminobenzene) precursor.

-

Materials: The starting aniline (e.g., 3-bromoaniline), sodium nitrite (NaNO₂), a strong acid (e.g., HBr), and copper(I) bromide (CuBr).

-

Procedure:

-

Diazotization: Dissolve the starting aniline in an aqueous solution of HBr at a low temperature (0-5 °C) in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ to the aniline solution. This forms an intermediate diazonium salt (Ar-N₂⁺). Maintain the temperature below 5 °C.

-

Substitution: In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas (N₂) will evolve as the diazonium group is replaced by a bromine atom.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

The product is typically isolated by steam distillation or solvent extraction.

-

Purify the resulting brominated benzene using chromatography or recrystallization.

-

Analytical and Separation Protocols

4.2.1. Gas Chromatography (GC) for Isomer and Congener Separation

GC is the most common and powerful technique for separating and quantifying volatile and semi-volatile brominated benzenes.

-

Objective: To separate and quantify a mixture of brominated benzene isomers or congeners.

-

Instrumentation: A gas chromatograph equipped with a capillary column and a suitable detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used. The choice of column is critical for resolving closely eluting isomers.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. For definitive identification and quantification, a Mass Spectrometer (MS) is preferred (GC-MS).

-

-

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or isooctane). An internal standard is often added for accurate quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated GC inlet, where it is vaporized.

-

Separation: The vaporized analytes are carried by an inert gas (e.g., helium or nitrogen) through the capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. A precise temperature program (ramping the oven temperature over time) is essential for good resolution.

-

Detection: As each compound elutes from the column, it is detected by the ECD or MS. The retention time is used for identification (by comparison to standards), and the peak area is used for quantification.

-

Workflows and Logical Diagrams

Visualizing experimental and analytical workflows can clarify complex processes for researchers. The following diagrams, rendered using the DOT language, outline logical approaches for handling brominated benzenes in a laboratory setting.

Caption: A typical workflow for the analysis of brominated benzenes from sample collection to final reporting.

Caption: A decision-making process for identifying specific brominated benzene isomers using mass spectrometry and NMR data.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of hexabromobenzene (HBB), a persistent organic pollutant and flame retardant, in various environmental and biological matrices. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Hexabromobenzene (C₆Br₆) is a synthetic polybrominated aromatic compound. Due to its chemical stability and lipophilic nature, HBB can bioaccumulate in organisms and persist in the environment, posing potential health risks. Accurate and sensitive analytical methods are crucial for monitoring its levels in different matrices to assess environmental contamination and human exposure.

Analytical Methods Overview

The principal methods for the determination of hexabromobenzene are GC-MS and LC-MS/MS. GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like HBB. LC-MS/MS offers an alternative approach, particularly useful for complex matrices where derivatization is not desired.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the detection of hexabromobenzene in different matrices. This allows for a direct comparison of the methods' sensitivity, accuracy, and precision.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Rat Tissue | 0.1 ppm | - | ~100 | [1] |

| GC-MS | Soil | - | 25 µg/kg | 87 - 118 | [2] |

| GC-MS | Water | - | 25 ng/L | 87 - 118 | [2] |

| LC-MS | Soil | - | 100 µg/kg | - | [2] |

| LC-MS | Water | - | 100 ng/L | - | [2] |

| GC-MS/MS | Surface Water | - | 5 ng/L (instrumental) | - | [3] |

| LC-MS/MS | Human Plasma | <2 ng/mL (MQL) | - | >70 (LLE) | [4] |

Note: Dashes (-) indicate that the specific data was not provided in the cited sources. Method Quantification Limit (MQL) is reported for human plasma.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil and Sediment

This protocol details the analysis of hexabromobenzene in soil and sediment samples using GC-MS.

3.1.1. Sample Preparation: Extraction and Cleanup

A robust extraction and cleanup procedure is essential to remove interfering substances from the complex soil/sediment matrix.

-

Extraction:

-

Air-dry the soil or sediment sample to a constant weight and homogenize by grinding and sieving.

-

Weigh 10 g of the homogenized sample into a Soxhlet extraction thimble.

-

Add an appropriate surrogate internal standard to the sample.

-

Extract the sample for 8-12 hours using a mixture of hexane and acetone (1:1, v/v) in a Soxhlet apparatus.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

-

Cleanup:

-

Prepare a multi-layer silica gel column.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with hexane.

-

Collect the eluate containing hexabromobenzene.

-

Concentrate the final eluate to 1 mL under a gentle stream of nitrogen.

-

3.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (m/z): 552 (quantifier), 276, 550 (qualifiers).

-

Workflow for GC-MS Analysis of HBB in Soil/Sediment

Caption: Workflow for GC-MS analysis of Hexabromobenzene in soil and sediment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Tissues (e.g., Plasma)

This protocol is suitable for the determination of hexabromobenzene in biological matrices such as human plasma.

3.2.1. Sample Preparation: Protein Precipitation and Extraction

-

Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

3.2.2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient:

-

Start at 70% B, hold for 0.5 minutes.

-

Increase to 98% B over 3 minutes.

-

Hold at 98% B for 2 minutes.

-

Return to 70% B and equilibrate for 2.5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-